molecular formula C22H19N3O6S B15030005 methyl 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylate

methyl 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B15030005
M. Wt: 453.5 g/mol
InChI Key: UWDWGDYDDQDJNE-YDZHTSKRSA-N
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Description

METHYL 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOATE is a complex organic compound that features a benzisothiazole ring, a hydrazone linkage, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOATE typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzisothiazole ring.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole derivative with a hydrazine compound.

    Esterification: The final step involves the esterification of the naphthoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazone functional groups.

    Reduction: Reduction reactions can target the nitro groups or the hydrazone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzisothiazole and naphthoate rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-HYDROXY-2,2-DIOXO-1H-2λ6,1-BENZOTHIAZINE-3-CARBOXYLATE: This compound shares the benzisothiazole ring but lacks the hydrazone linkage and naphthoate ester.

    METHYL 4-HYDROXY-2-NAPHTHOATE: This compound contains the naphthoate ester but lacks the benzisothiazole ring and hydrazone linkage.

Uniqueness

The uniqueness of METHYL 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOATE lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H19N3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C22H19N3O6S/c1-31-22(28)17-12-14-6-2-3-7-15(14)18(20(17)27)13-23-25(10-11-26)21-16-8-4-5-9-19(16)32(29,30)24-21/h2-9,12-13,26-27H,10-11H2,1H3/b23-13+

InChI Key

UWDWGDYDDQDJNE-YDZHTSKRSA-N

Isomeric SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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